molecular formula C20H23NO B2492140 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 179482-90-7

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B2492140
Key on ui cas rn: 179482-90-7
M. Wt: 293.41
InChI Key: PTPIUVVGLSXHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642621B2

Procedure details

8-Benzyl-3-phenyl-8-aza-bicyclo[3.2.1]octan-3-ol (0.24 g, 0.84 mmol) was dissolved in IMS (4.5 mL) and water (0.5 mL). Ammonium formate (0.5 g) and Pearlman's catalyst (0.12 g) were added. The mixture was heated to reflux for 0.5 hour, filtered and the solution concentrated to give an oil which was purified by chromatography on an SCX cartridge eluting with ammonia (2 M) in methanol. The fractions containing the desired product were concentrated under vacuum to give the title compound (0.13 g) as an oil.
Quantity
0.24 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][C:11]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([OH:16])[CH2:12]2)C1C=CC=CC=1.C([O-])=O.[NH4+]>O.[OH-].[OH-].[Pd+2]>[C:17]1([C:11]2([OH:16])[CH2:10][CH:9]3[NH:8][CH:13]([CH2:14][CH2:15]3)[CH2:12]2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)(O)C2=CC=CC=C2
Name
IMS
Quantity
4.5 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.12 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on an SCX cartridge
WASH
Type
WASH
Details
eluting with ammonia (2 M) in methanol
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CC2CCC(C1)N2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.